molecular formula C15H12F3NO2 B8629878 2-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide

2-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide

Cat. No. B8629878
M. Wt: 295.26 g/mol
InChI Key: DQNUIRCVVWHQEH-UHFFFAOYSA-N
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Patent
US05905090

Procedure details

This compound was obtained as a white solid starting from acetylsalicyclic acid and 4-trifluoromethylbenzylamine using the same procedure described in example 5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:6](=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:7]([OH:9])=O)(=O)C.[F:14][C:15]([F:25])([F:24])[C:16]1[CH:23]=[CH:22][C:19]([CH2:20][NH2:21])=[CH:18][CH:17]=1>>[F:14][C:15]([F:24])([F:25])[C:16]1[CH:17]=[CH:18][C:19]([CH2:20][NH:21][C:7](=[O:9])[C:6]2[CH:10]=[CH:11][CH:12]=[CH:13][C:5]=2[OH:4])=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(CN)C=C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was obtained as a white solid

Outcomes

Product
Name
Type
Smiles
FC(C1=CC=C(C=C1)CNC(C1=C(C=CC=C1)O)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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